2-azido-1-(2-methoxyphenyl)ethan-1-one
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Overview
Description
alpha-Azido-2’-methoxyacetophenone: is an organic compound that belongs to the class of azido ketones. These compounds are known for their versatility and wide range of applications in organic synthesis, chemical biology, and materials science. The presence of the azido group (N₃) in the molecule makes it a valuable intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2’-aminoacetophenone precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of alpha-Azido-2’-methoxyacetophenone may involve large-scale diazotransfer reactions or other azidation techniques. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: alpha-Azido-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts and alkynes are commonly used.
Reduction Reactions: Triphenylphosphine (PPh₃) is a typical reducing agent.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
alpha-Azido-2’-methoxyacetophenone has several applications in scientific research:
Chemical Biology: Used for site-specific labeling and functionalization of biomolecules.
Medicinal Chemistry: Employed in the synthesis of biologically active heterocycles such as triazoles, which have pharmaceutical properties.
Materials Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-Azido-2’-methoxyacetophenone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have unique chemical properties . The azido group can also be reduced to an amine, which can further participate in various chemical transformations.
Comparison with Similar Compounds
alpha-Azidoacetophenone: Lacks the methoxy group but shares similar reactivity.
alpha-Azido-4’-methoxyacetophenone: Has a methoxy group at the para position instead of the ortho position.
Uniqueness: alpha-Azido-2’-methoxyacetophenone is unique due to the presence of both the azido and methoxy groups, which provide distinct reactivity and make it a valuable intermediate for the synthesis of complex molecules.
Properties
CAS No. |
34635-38-6 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-azido-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5H,6H2,1H3 |
InChI Key |
LYBQLVHZDNTIIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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